3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine
Description
Properties
IUPAC Name |
2-methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-13-18-14(12-23-13)11-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-24-16/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXSJMIVXYLOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then linked to a piperazine moiety. The thiophene and pyridazine rings are subsequently introduced through a series of cyclization and substitution reactions. Common reagents used in these reactions include acetyl chloride, sulfuric acid, thionyl chloride, and chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
The compound is being investigated for its potential as a therapeutic agent in treating several diseases, particularly neurodegenerative disorders and cancer. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. The presence of the piperazine and oxazole moieties contributes to its pharmacological properties, which are essential in designing drugs that can effectively target specific diseases.
Mechanism of Action
The mechanism of action involves the compound's ability to inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. This property is crucial for developing treatments that can modify disease progression or alleviate symptoms associated with various conditions.
Biological Studies
Cellular Pathway Analysis
In biological assays, this compound is utilized to study its effects on cellular pathways and molecular targets. Researchers are particularly interested in how it influences signal transduction mechanisms within cells, which can provide insights into its therapeutic potential.
Neuroprotective Studies
Recent studies have highlighted its neuroprotective effects. For instance, experiments involving animal models of cerebral ischemia have shown that this compound significantly prolongs survival times and reduces mortality rates in treated subjects. Such findings suggest its utility in developing treatments for stroke and other neurodegenerative conditions.
Chemical Research
Model Compound for Heterocyclic Studies
In chemical research, 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine serves as a model compound for studying the reactivity and stability of heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways and reaction conditions, contributing to the broader understanding of heterocyclic chemistry.
Industrial Applications
Material Development
The compound may also find applications in the development of new materials with specific properties. Its unique chemical structure could be leveraged in creating polymers or catalysts that exhibit desirable characteristics for industrial processes.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated as a therapeutic agent for neurodegenerative disorders and cancer. |
| Biological Studies | Used in assays to analyze effects on cellular pathways; shows neuroprotective effects. |
| Chemical Research | Serves as a model compound for studying heterocyclic chemistry. |
| Industrial Applications | Potential use in developing new materials such as polymers or catalysts. |
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The pyridazine-piperazine-thiophene scaffold is shared among several analogs, but substituents on the piperazine nitrogen critically influence physicochemical and biological properties. Key analogs include:
*Estimated based on structural similarity to BG13861 and F554-0054.
Key Observations:
- Steric Bulk : The 3,4-dimethylbenzoyl group in F554-0056 introduces significant steric hindrance compared to the compact oxazole-methyl group, which may impact membrane permeability or target access .
- Bioisosteric Replacements : The thiophene at position 6 (target, BG13861, F554-0056) vs. chlorine () affects π-stacking and solubility. Thiophene’s hydrophobicity may enhance CNS penetration, whereas chlorine could improve metabolic stability .
Research Findings and Implications
Physicochemical Properties
- LogP and Solubility: The target compound’s calculated LogP (~2.5) is lower than BG13861 (~3.1) due to the oxazole’s polarity, suggesting improved aqueous solubility. This aligns with trends observed in for pyridazinones with polar substituents .
- Metabolic Stability : The methyl group on the oxazole may reduce oxidative metabolism compared to benzoyl or triazole groups, as seen in ’s dimethylbenzoyl analog, which showed prolonged half-life in vitro .
Biological Activity
The compound 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridazine core, a piperazine moiety, and a thiophene ring. Its molecular formula is C_{16}H_{20}N_4OS, with a molecular weight of approximately 320.43 g/mol. The presence of the oxazole ring contributes to its diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing piperazine and oxazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that piperazine derivatives can inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains.
- Neuropharmacological Effects : Certain compounds have been investigated for their potential in treating neurological disorders.
Anticancer Activity
A recent study evaluated the anticancer properties of similar piperazine-based compounds. For instance, a derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) . These findings suggest that modifications to the piperazine structure can enhance antitumor activity.
Antimicrobial Activity
Research has highlighted the antibacterial efficacy of oxazole derivatives. In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition at concentrations as low as 1 mM . This indicates that the incorporation of oxazole into piperazine derivatives could lead to effective antimicrobial agents.
Neuropharmacological Effects
Piperazine derivatives have also been studied for their role as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. Virtual screening indicated that certain derivatives bind effectively to the enzyme's active sites . This suggests potential therapeutic applications in neurodegenerative conditions.
Case Studies
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Piperazine Derivative | Antitumor | 2.76 µM (OVXF 899) | |
| Oxazole Derivative | Antibacterial | 1 mM (S. aureus) | |
| Piperazine Derivative | Acetylcholinesterase Inhibition | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The structural components may interact with various receptors in the body, influencing signaling pathways related to cancer and inflammation.
- Cytotoxic Effects : The ability to induce apoptosis in cancer cells has been demonstrated in related compounds, suggesting a similar potential for this derivative.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine?
Methodological Answer: The synthesis of pyridazine derivatives typically involves multi-step reactions. A core strategy includes:
- Step 1: Coupling a thiophene-substituted pyridazine scaffold with a piperazine moiety via nucleophilic substitution. For example, substituting a halogen (e.g., chloro) at position 3 of pyridazine with a piperazine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Step 2: Functionalizing the piperazine nitrogen with a 2-methyl-1,3-oxazole group. This may involve reductive amination using 2-methyl-1,3-oxazole-4-carbaldehyde and a reducing agent (e.g., NaBHCN) in methanol .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) are standard .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR: To confirm regiochemistry of substituents on pyridazine, piperazine, and oxazole moieties. For example, deshielded protons near electronegative groups (e.g., oxazole) appear at δ 6.3–7.8 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- IR Spectroscopy: Key stretches include C=N (1610–1650 cm), C-O-C (1050–1100 cm), and aromatic C-H (3000–3100 cm) .
- Mass Spectrometry (ESI/MS): To verify molecular ion peaks and fragmentation patterns consistent with the structure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Methodological Answer:
- Piperazine Modifications: Replace the 2-methyloxazole group with bioisosteres (e.g., thiazole, imidazole) to assess impact on receptor binding. For instance, substituting oxazole with a thiadiazole improved antifungal activity in analogous compounds .
- Pyridazine Core Variations: Introduce electron-withdrawing groups (e.g., Cl, NO) at position 4 to enhance metabolic stability. Comparative assays (e.g., microsomal stability tests) quantify improvements .
- Thiophene Substitution: Replace thiophene with other heterocycles (e.g., furan, pyrrole) and evaluate changes in lipophilicity (logP) via HPLC retention times .
Q. What experimental protocols assess the compound’s antibacterial or antiviral activity?
Methodological Answer:
- In Vitro Assays:
- Mechanistic Studies:
Q. How can computational methods predict the compound’s binding affinity for target proteins?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to dock the compound into active sites of targets (e.g., 14-α-demethylase for antifungal activity). The PDB database (e.g., 3LD6) provides crystal structures for docking .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD/RMSF analysis) and identify key interactions (e.g., hydrogen bonds with His310 in 3LD6) .
- QSAR Models: Develop regression models using descriptors (e.g., topological polar surface area, logP) to correlate structural features with bioactivity .
Q. What strategies mitigate solubility challenges during in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance water solubility. Post-administration, esterases cleave the group in vivo .
- Formulation: Use cyclodextrin inclusion complexes or lipid-based nanoemulsions. Characterize solubility via phase-solubility diagrams (e.g., with β-cyclodextrin) .
- Salt Formation: React with HCl or citric acid to form crystalline salts. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. How should researchers design dose-response studies to evaluate toxicity?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays in HEK-293 or HepG2 cells. Calculate IC values and compare to therapeutic indices (TI = IC/MIC) .
- In Vivo Acute Toxicity: Administer escalating doses (10–1000 mg/kg) to BALB/c mice. Monitor mortality, organ histopathology, and serum biomarkers (ALT, creatinine) for 14 days .
- Genotoxicity: Conduct Ames tests (with/without metabolic activation) to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
